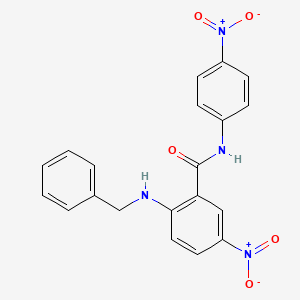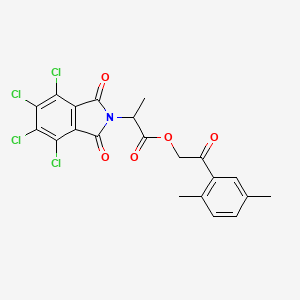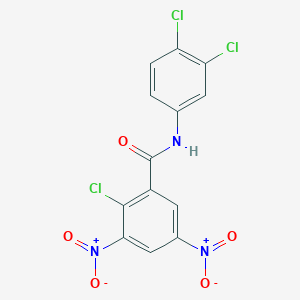![molecular formula C23H21N3O4S B12482240 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl pyridine-3-carboxylate](/img/structure/B12482240.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-5-methyl-2-(propan-2-yl)phenyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a benzothiazole ring fused with a pyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, which is then coupled with the pyridine carboxylate under specific conditions. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole and pyridine rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act as an inhibitor or activator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole ring may bind to enzymes or receptors, altering their activity. The pyridine carboxylate moiety can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]BENZOIC ACID
- 1,2,4-BENZOTHIADIAZINE-1,1-DIOXIDE
- 2,1-BENZOTHIAZINE 2,2-DIOXIDES
Uniqueness
Compared to similar compounds, 4-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]-2-ISOPROPYL-5-METHYLPHENYL PYRIDINE-3-CARBOXYLATE stands out due to its unique combination of a benzothiazole ring and a pyridine carboxylate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-5-methyl-2-propan-2-ylphenyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H21N3O4S/c1-14(2)18-12-19(25-22-17-8-4-5-9-21(17)31(28,29)26-22)15(3)11-20(18)30-23(27)16-7-6-10-24-13-16/h4-14H,1-3H3,(H,25,26) |
InChI Key |
RFXNUJPCFPAKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC2=NS(=O)(=O)C3=CC=CC=C32)C(C)C)OC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)phenoxy]acetic acid](/img/structure/B12482163.png)


![Ethyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482183.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B12482190.png)
![10-(1H-imidazol-2-yl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12482191.png)


![Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B12482210.png)

![N-(5-bromopyridin-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12482236.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12482245.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12482252.png)
![Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482257.png)
